molecular formula C17H18O5 B4893284 Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate

Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate

Cat. No.: B4893284
M. Wt: 302.32 g/mol
InChI Key: LSUJYLGSWXNZBY-UHFFFAOYSA-N
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Description

Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate: is a synthetic organic compound with the molecular formula C17H18O5 It is characterized by a complex structure that includes a chromen ring system fused with a cyclopentane ring, and an isopropyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen ring system: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the cyclopentane ring: This step involves the cyclization of the intermediate product with a suitable reagent, such as a diene or an enone, under catalytic conditions.

    Esterification: The final step involves the esterification of the intermediate product with isopropyl alcohol and acetic anhydride in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring system, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen ring, resulting in the formation of hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted esters and ethers.

Scientific Research Applications

Chemistry: Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in various bioassays to evaluate its effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It can also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

  • Methyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate
  • Ethyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate
  • Propyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate

Uniqueness: Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate is unique due to its specific ester functional group, which influences its chemical reactivity and biological activity. The isopropyl group provides distinct steric and electronic effects compared to other similar compounds, leading to differences in its interactions with molecular targets and its overall properties.

Properties

IUPAC Name

propan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-10(2)21-16(18)9-20-11-6-7-13-12-4-3-5-14(12)17(19)22-15(13)8-11/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUJYLGSWXNZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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